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Compound Name: C25H19Cl2N3O5

Cat. No.: B12628054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
C25H19Cl2N3O5, chemically known as Quizartinib, is a potent and selective second-

generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. It is approved for the treatment of adult

patients with relapsed/refractory FLT3-ITD–positive acute myeloid leukemia (AML) and in

combination with chemotherapy for newly diagnosed cases. A significant challenge in the

preclinical and clinical development of Quizartinib is its poor aqueous solubility, which can limit

its bioavailability and therapeutic efficacy. Advanced drug delivery systems, such as

nanoparticles, liposomes, and polymeric micelles, offer promising strategies to overcome these

formulation hurdles, enhance systemic circulation, and potentially improve tumor targeting.

This document provides an overview of potential delivery systems for Quizartinib for in vivo

studies, along with detailed, representative protocols for their formulation and evaluation. While

specific in vivo data for Quizartinib-loaded nanoparticles, liposomes, and polymeric micelles are

limited in publicly available literature, the methodologies presented here are based on

established practices for formulating and evaluating similar hydrophobic tyrosine kinase

inhibitors.

Rationale for Advanced Delivery Systems
The formulation of poorly water-soluble drugs like Quizartinib into advanced delivery systems is

underpinned by several key objectives:
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Enhanced Solubilization: Encapsulating the hydrophobic drug within the core of

nanoparticles, liposomes, or micelles improves its dispersion in aqueous environments,

which is crucial for intravenous administration.

Improved Pharmacokinetics: These delivery systems can protect the drug from premature

metabolism and clearance, leading to a longer circulation half-life and sustained drug

exposure.

Targeted Delivery: The surface of these carriers can be modified with targeting ligands (e.g.,

antibodies, peptides) to facilitate specific accumulation in tumor tissues that overexpress the

corresponding receptors, thereby enhancing efficacy and reducing off-target toxicity.

Controlled Release: The delivery system can be engineered to release the drug in response

to specific stimuli within the tumor microenvironment (e.g., lower pH, specific enzymes),

leading to a more localized therapeutic effect.

Data Presentation: Comparison of Delivery Systems
for Hydrophobic Kinase Inhibitors
The following table summarizes typical characteristics and performance metrics of different

delivery systems used for hydrophobic kinase inhibitors, providing a comparative framework for

selecting a suitable system for Quizartinib.
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Parameter
Nanoparticles (e.g.,
Albumin-based)

Liposomes (e.g.,
PEGylated)

Polymeric Micelles
(e.g., Pluronic-
based)

Size Range (nm) 100 - 250 80 - 150 20 - 100

Drug Loading

Capacity (%)
5 - 20 2 - 10 1 - 5

Encapsulation

Efficiency (%)
> 80 > 90 > 70

Zeta Potential (mV) -15 to -30 -5 to -20 -2 to -10

In Vivo Half-life Moderate to Long Long Short to Moderate

Tumor Accumulation
High (EPR effect and

active targeting)
High (EPR effect) Moderate (EPR effect)

Primary Clearance

Route

Mononuclear

Phagocyte System

(MPS)

MPS Renal and MPS

Note: These are representative values and can vary significantly based on the specific

formulation components and preparation methods.

Experimental Protocols
Protocol 1: Formulation of Quizartinib-Loaded Albumin
Nanoparticles
This protocol describes the preparation of albumin-based nanoparticles encapsulating

Quizartinib using the nab-technology (nanoparticle albumin-bound) principle.

Materials:

Quizartinib (C25H19Cl2N3O5)

Human Serum Albumin (HSA), 20% solution
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Chloroform

Ethanol

Deionized water

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

Drug Solution Preparation: Dissolve 10 mg of Quizartinib in 1 mL of a 1:1 (v/v) mixture of

chloroform and ethanol.

HSA Solution: In a separate sterile container, place 5 mL of 20% HSA solution.

Homogenization: Add the Quizartinib solution dropwise to the HSA solution while

homogenizing at high speed (e.g., 15,000 rpm) on ice for 5 minutes.

Solvent Evaporation: Transfer the resulting nano-suspension to a rotary evaporator and

evaporate the organic solvents under reduced pressure at 30°C for 15 minutes.

Purification: Centrifuge the nanoparticle suspension at 4,000 x g for 10 minutes to remove

any aggregates. Filter the supernatant through a 0.22 µm sterile filter.

Characterization:

Particle Size and Zeta Potential: Determine the hydrodynamic diameter and surface

charge using Dynamic Light Scattering (DLS).

Drug Loading and Encapsulation Efficiency: Lyophilize a known volume of the nanoparticle

suspension. Dissolve the lyophilized powder in a suitable organic solvent and quantify the

Quizartinib concentration using High-Performance Liquid Chromatography (HPLC).

Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following

formulas:

DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
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Storage: Store the nanoparticle suspension at 4°C for short-term use or lyophilize for long-

term storage.

Protocol 2: Preparation of Quizartinib-Loaded PEGylated
Liposomes
This protocol outlines the thin-film hydration method for preparing PEGylated liposomes

containing Quizartinib.

Materials:

Quizartinib

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DSPE-PEG2000)

Chloroform

Methanol

PBS, pH 7.4

Procedure:

Lipid Film Formation: Dissolve 50 mg DPPC, 15 mg cholesterol, 5 mg DSPE-PEG2000, and

5 mg Quizartinib in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom

flask.

Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator at 40°C under

vacuum to form a thin, uniform lipid film on the flask wall.

Hydration: Hydrate the lipid film with 10 mL of pre-warmed (40°C) PBS (pH 7.4) by rotating

the flask for 1 hour. This will form multilamellar vesicles (MLVs).
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Sonication/Extrusion: To reduce the size and lamellarity of the liposomes, sonicate the MLV

suspension using a probe sonicator on ice for 5-10 minutes or extrude it through

polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

Purification: Remove the unencapsulated Quizartinib by dialysis against PBS (pH 7.4) at 4°C

for 24 hours or by size exclusion chromatography.

Characterization: Perform characterization for particle size, zeta potential, and drug loading

as described in Protocol 1.

Storage: Store the liposomal suspension at 4°C.

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse
Model
This protocol details a typical in vivo study to evaluate the anti-tumor efficacy of a Quizartinib

delivery system.

Materials:

6-8 week old female immunodeficient mice (e.g., NOD/SCID)

FLT3-ITD positive AML cell line (e.g., MV4-11)

Matrigel

Quizartinib-loaded delivery system (from Protocol 1 or 2)

Vehicle control (e.g., PBS)

Calipers

Anesthesia

Procedure:

Tumor Implantation: Subcutaneously inject 5 x 10^6 MV4-11 cells suspended in 100 µL of a

1:1 mixture of PBS and Matrigel into the flank of each mouse.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12628054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor

dimensions with calipers. Calculate tumor volume using the formula: Volume = (length x

width^2) / 2.

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the

mice into treatment groups (n=8-10 per group):

Group 1: Vehicle control (e.g., PBS)

Group 2: Free Quizartinib (if a soluble formulation is available for comparison)

Group 3: Quizartinib-loaded delivery system

Dosing: Administer the treatments intravenously via the tail vein at a specified dose and

schedule (e.g., 5 mg/kg, twice weekly for 3 weeks).

Monitoring: Continue to monitor tumor volume and body weight throughout the study.

Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the

end of the study period.

Data Analysis: Collect tumors for further analysis (e.g., histology, Western blotting for

downstream signaling). Plot tumor growth curves and perform statistical analysis to compare

the efficacy of the different treatments.

Visualizations
Signaling Pathway
Caption: Simplified FLT3 signaling pathway and the inhibitory action of Quizartinib.

Experimental Workflow
Caption: General workflow for the in vivo evaluation of a Quizartinib delivery system.

Logical Relationships in Formulation Development
To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Delivery of
C25H19Cl2N3O5 (Quizartinib)]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b12628054#c25h19cl2n3o5-delivery-systems-for-in-
vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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